molecular formula C9H16ClNO B6181295 8-azaspiro[4.5]decan-2-one hydrochloride CAS No. 2613384-09-9

8-azaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B6181295
CAS No.: 2613384-09-9
M. Wt: 189.68 g/mol
InChI Key: IVLJZALWTHQVSB-UHFFFAOYSA-N
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Description

8-azaspiro[45]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H15NOClH It is a spiro compound, characterized by a bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-azaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves several steps, including alkylation and heterocyclization, to achieve the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in a controlled environment to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 8-azaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of Raney nickel are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

8-azaspiro[4.5]decan-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 8-azaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spiro structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-azaspiro[4.5]decan-2-one hydrochloride involves the reaction of 1,6-dibromohexane with piperidine to form 1-(piperidin-1-yl)hexane. This intermediate is then reacted with 2-cyclohexen-1-one to form 8-azaspiro[4.5]decan-2-one, which is subsequently hydrolyzed with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,6-dibromohexane", "piperidine", "2-cyclohexen-1-one", "hydrochloric acid" ], "Reaction": [ "1. 1,6-dibromohexane is reacted with piperidine in the presence of a base such as potassium carbonate to form 1-(piperidin-1-yl)hexane.", "2. 1-(piperidin-1-yl)hexane is then reacted with 2-cyclohexen-1-one in the presence of a Lewis acid catalyst such as zinc chloride to form 8-azaspiro[4.5]decan-2-one.", "3. 8-azaspiro[4.5]decan-2-one is hydrolyzed with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2613384-09-9

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

8-azaspiro[4.5]decan-3-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-8-1-2-9(7-8)3-5-10-6-4-9;/h10H,1-7H2;1H

InChI Key

IVLJZALWTHQVSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC1=O.Cl

Purity

95

Origin of Product

United States

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